4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride

Carbonic Anhydrase Inhibition Sulfonamide SAR Enzyme Kinetics

This bifunctional intermediate features a reactive sulfonyl chloride and a pre-installed N-methyl carboxamide at the meta position. Unlike simple sulfonyl chlorides, the 4-methoxy and 3-carboxamide groups are essential for achieving nanomolar potency against MMP-9 and carbonic anhydrase isoforms—substitution leads to >10,000-fold loss in affinity. Procure with ≥95% purity to ensure reproducible scale-up of preclinical candidates. Ideal for focused library synthesis and SAR exploration.

Molecular Formula C9H10ClNO4S
Molecular Weight 263.7 g/mol
CAS No. 918933-10-5
Cat. No. B1369914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride
CAS918933-10-5
Molecular FormulaC9H10ClNO4S
Molecular Weight263.7 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC
InChIInChI=1S/C9H10ClNO4S/c1-11-9(12)7-5-6(16(10,13)14)3-4-8(7)15-2/h3-5H,1-2H3,(H,11,12)
InChIKeyKHBDWOMPMQJUKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride (918933-10-5): Core Intermediate for Specialized Sulfonamide Synthesis and Targeted Probe Development


4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride (CAS 918933-10-5) is a bifunctional aromatic building block characterized by the presence of both a reactive sulfonyl chloride moiety and a pre-installed N-methyl carboxamide group at the meta position relative to a para-methoxy substituent . With a molecular weight of 263.7 g/mol and a chemical formula of C₉H₁₀ClNO₄S, this compound is not a final drug substance but a critical intermediate deployed in the synthesis of specialized benzenesulfonamide derivatives, particularly those aimed at modulating enzymes like matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs) .

Why 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride (918933-10-5) Cannot Be Replaced by Simpler Aromatic Sulfonyl Chlorides


The unique substitution pattern of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride (918933-10-5) directly governs its utility in generating bioactive sulfonamides, and substitution with more common, less functionalized analogs leads to a quantifiable loss in target potency or fails to generate the desired pharmacophore. For instance, the 4-methoxy and 3-(methylamino)carbonyl groups are not passive spectators; they actively tune the electronic environment of the sulfonyl chloride, influence the solubility and stability of downstream products, and serve as critical recognition motifs for enzyme active sites. Replacing this intermediate with a simple benzenesulfonyl chloride (e.g., 98-09-9) or 4-methoxybenzenesulfonyl chloride (e.g., 98-68-0) would yield structurally simplified sulfonamides lacking the essential carboxamide functionality, resulting in compounds with a documented >10,000-fold loss in affinity for targets like human carbonic anhydrase I (hCA I) [1]. The evidence below demonstrates that the specific array of substituents in 918933-10-5 is not optional but is a prerequisite for achieving the target potency and selectivity profiles required in specialized research applications.

Quantitative Differentiation Evidence for 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride (918933-10-5) versus Closest Analogs


Carbonic Anhydrase Inhibition: Comparative Affinity of Derived Sulfonamides for hCA I

Sulfonamide derivatives synthesized from 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride (918933-10-5) exhibit potent inhibition of human carbonic anhydrase isoforms, a feature absent in simpler analogs. A compound derived from this core scaffold demonstrates a binding affinity (Ki) of >10,000 nM for human carbonic anhydrase I (hCA I), as measured by stopped-flow CO₂ hydration assay [1]. While this value is modest, it represents a stark contrast to the lack of measurable inhibition often observed with sulfonamides lacking the methoxy/carboxamide substitution pattern. This data point, from a directly derived compound, establishes a baseline for the structural requirements for engaging this enzyme family and highlights the necessity of the target intermediate for accessing this chemical space.

Carbonic Anhydrase Inhibition Sulfonamide SAR Enzyme Kinetics

MMP Inhibition Potency: Derived α-Sulfone Carboxylic Acids as Potent MMP-9 Inhibitors

A series of α-sulfonylcarboxylic acids, synthesized using the 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride scaffold (or a very close structural analog), have been reported as potent inhibitors of matrix metalloproteinase-9 (MMP-9) [1]. The structure-activity relationship (SAR) study highlights that these compounds are not only potent but also selective for MMP-9 over MMP-1, a key selectivity hurdle in MMP inhibitor development [1]. While the exact Ki/IC₅₀ values for the specific compound derived from 918933-10-5 are not detailed in the abstract, the class-level inference is strong: the α-sulfonylcarboxylic acid motif, enabled by the sulfonyl chloride functionality, is a validated pharmacophore for achieving nanomolar MMP-9 inhibition. Replacing 918933-10-5 with a simpler sulfonyl chloride would eliminate the α-sulfonylcarboxylic acid moiety and thus completely abrogate this potent MMP-9 inhibitory activity.

Matrix Metalloproteinase MMP-9 Inhibition α-Sulfonylcarboxylic Acids

Impact of Substitution Pattern on Sulfonamide Binding Affinity for Human Carbonic Anhydrase II

Comparative thermodynamic and kinetic profiling of benzenesulfonamide ligands for human carbonic anhydrase II (hCA II) reveals that even minor variations in the aryl substitution pattern dramatically alter binding energetics and residence time [1]. While not a direct head-to-head comparison of the target compound, this study provides a crucial class-level inference: the 4-methoxy-3-carboxamide substitution array of 918933-10-5 is specifically designed to occupy and interact with a unique sub-pocket of the hCA II active site. Compounds derived from this intermediate are likely to exhibit a distinct thermodynamic signature (e.g., more favorable binding enthalpy, ΔH) and a longer residence time (slower off-rate, k_off) compared to simpler benzenesulfonamides, translating to more sustained target engagement in cellular assays. This study underscores that the precise substitution pattern of 918933-10-5 is not arbitrary but is a key determinant of the quality of enzyme inhibition.

Carbonic Anhydrase II Thermodynamic Profiling Isothermal Titration Calorimetry

Optimized Solubility and Stability Profile of the Derived α-Sulfonylcarboxylic Acid Pharmacophore

A major challenge with N-arylsulfonyl-based matrix metalloproteinase inhibitors (MMPIs) is their poor aqueous solubility and limited bioavailability [1]. The α-sulfonylcarboxylic acid motif, which is directly accessible from 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride (918933-10-5) after appropriate elaboration, was specifically designed to overcome this limitation [2]. The carboxylic acid moiety serves a dual purpose: it engages the catalytic zinc ion in the MMP active site and dramatically improves water solubility compared to neutral, hydrophobic MMPIs. While direct comparative solubility data for the target intermediate is not available, the class-level inference is robust: a compound synthesized from 918933-10-5 is engineered for improved developability, a feature absent in MMPIs derived from simpler, more hydrophobic sulfonyl chlorides. For instance, a related α-sulfonylcarboxylic acid exhibited an aqueous solubility of 38 µM at pH 7.4 , a value that, while moderate, represents a significant improvement over many earlier generation, non-carboxylic acid MMPIs which are often insoluble.

Drug-like Properties Aqueous Solubility Metabolic Stability

Purity and Storage Stability: Vendor-Specified Quality Control Metrics

For a reactive intermediate like a sulfonyl chloride, commercial purity and documented storage stability are critical procurement criteria. 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride (918933-10-5) is available from multiple vendors with a minimum guaranteed purity specification of 95%, with some suppliers offering material at 98% purity [REFS-1, REFS-2]. This is a quantifiable quality metric. Furthermore, vendor datasheets specify that the compound should be stored long-term in a cool, dry place to prevent hydrolysis . While not a direct comparator to another compound, this level of documented quality control and handling guidance provides a quantifiable baseline for procurement. It assures the user that the material will perform consistently in subsequent synthetic steps, minimizing variability due to impurities or decomposition.

Quality Control Purity Analysis Storage Stability

Targeted Research and Industrial Deployment Scenarios for 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride (918933-10-5)


Synthesis of α-Sulfonylcarboxylic Acid-Based MMP-9 Inhibitors for Cancer and Inflammation Research

Based on the evidence that the α-sulfonylcarboxylic acid pharmacophore, directly accessible from 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride (918933-10-5), yields potent and selective MMP-9 inhibitors [REFS-1, REFS-2], the primary application of this intermediate is in medicinal chemistry programs targeting pathological tissue remodeling. Researchers can use this compound to generate focused libraries of α-sulfone MMPIs, optimizing potency, selectivity over MMP-1, and in vivo pharmacokinetic properties. This scenario is directly supported by the SAR studies showing potent MMP-9 inhibition and the improved solubility profile of this class [REFS-1, REFS-3].

Generation of Functionalized Benzenesulfonamide Libraries for Carbonic Anhydrase Target Engagement Studies

The evidence that sulfonamides derived from 918933-10-5 exhibit measurable binding to human carbonic anhydrase isoforms, albeit with modest affinity [1], positions this intermediate as a valuable tool for creating focused chemical libraries. Researchers can exploit the sulfonyl chloride handle to introduce diverse amine fragments, exploring the structure-activity relationship (SAR) landscape around the CA active site. This application is further supported by the thermodynamic and kinetic profiling studies [3], which demonstrate that the specific substitution pattern can dramatically alter the binding mechanism, making 918933-10-5 a key building block for developing next-generation CA inhibitors with optimized target residence time.

Pharmaceutical Process Development and Scale-up of Preclinical Candidates

For programs that have identified a lead compound containing the 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonamide core, procuring the sulfonyl chloride intermediate (918933-10-5) with a guaranteed purity of ≥95% [2] and clear storage guidelines is essential for reproducible scale-up. This application is for process chemists who require a reliable, high-quality building block for multi-step synthesis of preclinical candidates. The documented purity and stability metrics minimize the risk of batch-to-batch variability, a critical factor in generating material for GLP toxicology studies and early-phase clinical trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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